Fddnp - 590365-47-2

Fddnp

Catalog Number: EVT-1593642
CAS Number: 590365-47-2
Molecular Formula: C18H16FN3
Molecular Weight: 293.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

F-18-Florbetapir, commonly referred to as FDDNP, is a radiolabeled compound utilized in positron emission tomography (PET) imaging. It is primarily used for detecting amyloid plaques and neurofibrillary tangles in the brain, which are characteristic of Alzheimer’s disease and other neurodegenerative disorders. FDDNP has emerged as a significant tool in both clinical and research settings for assessing the presence of these pathological features.

Source

FDDNP is synthesized from organic precursors through a series of chemical reactions that involve fluorination with the radioactive isotope fluorine-18. The compound's development was motivated by the need for effective imaging agents that can cross the blood-brain barrier and bind selectively to amyloid aggregates and tau tangles.

Classification

FDDNP belongs to the class of small molecule imaging agents known as radiotracers. It is categorized specifically under molecular imaging probes that target neurodegenerative diseases. Its classification is significant in the context of Alzheimer's disease diagnostics and research.

Synthesis Analysis

Methods

The synthesis of FDDNP involves several key steps which can be automated for efficiency. The primary method includes:

  1. Preparation Subroutine: Various reagents are prepared in separate containers, including potassium carbonate, acetonitrile, dichloromethane, and hydrochloric acid.
  2. Synthesis Subroutine: The synthesis process typically starts with the introduction of fluorine-18 into a labeled bottle containing the precursor compound DMTEAN (a derivative of FDDNP). This is followed by hydrolysis and purification steps using C-18 columns to isolate the final product.

Technical Details

Molecular Structure Analysis

Structure

FDDNP has a complex molecular structure characterized by its hydrophobic nature, which facilitates its ability to penetrate biological membranes. The chemical formula for FDDNP is C19H22F18NC_{19}H_{22}F_{18}N, indicating it contains carbon, hydrogen, fluorine, and nitrogen atoms.

Data

The molecular weight of FDDNP is approximately 335.39 g/mol. Its structure includes functional groups that allow it to interact with amyloid plaques and tau proteins effectively.

Chemical Reactions Analysis

Reactions

The synthesis of FDDNP involves several critical chemical reactions:

  1. Fluorination Reaction: The introduction of fluorine-18 into the precursor compound occurs via an SN2 reaction mechanism.
  2. Hydrolysis: Following fluorination, hydrolysis reactions help convert intermediates into the final product.

Technical Details

The reaction conditions are carefully controlled, including temperature and solvent choice, to optimize yield and purity. The use of acetonitrile as a solvent is particularly important for facilitating these reactions due to its polar aprotic nature.

Mechanism of Action

Process

FDDNP functions by binding to beta-amyloid plaques and neurofibrillary tangles in the brain tissue. Upon administration, FDDNP crosses the blood-brain barrier due to its lipophilic properties. Once inside the brain, it binds selectively to pathological aggregates, allowing visualization through PET imaging.

Data

Studies have shown that FDDNP demonstrates high binding affinity for amyloid fibrils and tau tangles, making it a valuable tool for diagnosing Alzheimer’s disease .

Physical and Chemical Properties Analysis

Physical Properties

FDDNP is a solid at room temperature with a melting point that varies based on its formulation but generally falls within typical ranges for small organic compounds.

Chemical Properties

  • Solubility: FDDNP is soluble in organic solvents such as acetonitrile but has limited solubility in water.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant analyses indicate that FDDNP retains its integrity during synthesis and storage when handled properly .

Applications

Scientific Uses

FDDNP is primarily used in neuroscience research and clinical diagnostics for:

  • Alzheimer’s Disease Detection: It aids in differentiating Alzheimer’s disease from other forms of dementia by visualizing amyloid deposits.
  • Research on Neurodegenerative Diseases: FDDNP serves as a valuable tool in studies investigating the progression of neurodegenerative diseases and evaluating potential therapeutic interventions.
  • Clinical Trials: It is utilized in clinical trials assessing new treatments aimed at reducing amyloid burden in patients with Alzheimer’s disease.
Introduction to FDDNP in Neurodegenerative Disease Research

Table 1: Key Milestones in FDDNP Development

YearDevelopmentSignificance
2002First human PET study [5]Demonstrated in vivo visualization of amyloid plaques and NFTs in AD patients
2006Differentiation of AD, MCI, controls [1]Established FDDNP binding gradients: AD > MCI > controls
2009Cluster analysis in non-demented subjects [1]Identified FDDNP binding patterns predicting cognitive impairment
2011Transgenic rat validation [3]Confirmed correlation between FDDNP binding and Aβ burden in vivo

Historical Development of FDDNP as a Dual Amyloid-Tau Imaging Probe

FDDNP (2-(1-{6-[(2-[¹⁸F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile) was developed as the first small-molecule PET probe capable of visualizing both amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs) in living human brains. Its design leveraged the fluorescent properties of its parent molecule, DDNP, which binds to Aβ and tau aggregates in post-mortem Alzheimer’s disease (AD) brain specimens under confocal microscopy [1] [5]. Initial human studies demonstrated differential retention patterns: FDDNP signal intensity followed a gradient (AD > mild cognitive impairment [MCI] > healthy controls), with the medial temporal lobe—a region enriched in tau pathology—showing the earliest and most prominent binding [1] [9]. This spatial specificity addressed a critical limitation of amyloid-only tracers like PIB, which poorly detect tau-associated medial temporal pathology [9]. A pivotal 2009 cluster analysis of non-demented individuals identified three FDDNP binding subtypes, with the "high temporal-posterior cingulate" pattern strongly associating with MCI diagnosis and cognitive decline, highlighting its prognostic utility [1].

Mechanistic Hypotheses: Binding Selectivity to Amyloid-β and Neurofibrillary Tangles

Table 2: FDDNP Binding Properties vs. Key Tracers

TracerPrimary Target(s)Binding Affinity (Kd)Specificity Evidence
FDDNPAβ aggregates & NFTsAβ: ~85 nM; Tau: ~2 nM [2] [6]Competitive inhibition by naproxen [3]
PIBFibrillar AβAβ: ~8.5 nM [2]No significant binding to NFTs [9]
MK-6240Tau NFTsTau: < 10 nM [8]Minimal binding to Aβ plaques [8]

FDDNP’s binding mechanism hinges on its affinity for hydrophobic protein aggregates. In vitro studies report dissociation constants (Kd) of 85 nM for synthetic Aβ fibrils and 2 nM for tau aggregates, suggesting higher selectivity for tau [2] [6]. Autoradiography experiments using tritiated FDDNP ([³H]FDDNP) confirmed labeling of Aβ plaques in AD cortical sections and tau-rich lesions in progressive supranuclear palsy brains [5] [6]. However, controversy exists: comparative studies noted FDDNP’s significantly weaker affinity for Aβ versus PIB (85 nM vs. 8.5 nM) and limited NFT labeling at tracer concentrations [2]. This may explain its lower in vivo signal contrast than pure amyloid tracers. Despite this, FDDNP’s dual-binding capability is supported by:

  • Blocking Studies: Naproxen (an Aβ-binding anti-inflammatory) competitively inhibits FDDNP cortical retention in transgenic rats, confirming specificity for Aβ [3].
  • Regional Correlations: In humans, FDDNP medial temporal binding correlates with cognitive decline and CSF tau levels, while cortical binding aligns with amyloid PET and CSF Aβ42 [5] [9].
  • Pathological Validation: An autopsy study of an MCI patient who converted to AD revealed high plaque/tangle densities precisely colocalized with premortem FDDNP-PET signals [1].

Role in Bridging Molecular Pathology and In Vivo Neuroimaging

FDDNP-PET uniquely integrates molecular pathology with clinical phenotyping across neurodegenerative diseases. Key advances include:

1.3.1. Tracking Pathological Progression

Longitudinal studies in transgenic rat models demonstrate increasing hippocampal and cortical FDDNP binding from 9 to 18 months, paralleling histologically verified Aβ accumulation [3]. In humans, baseline FDDNP binding predicts cognitive trajectories: Higher frontal lobe binding in depressed elders correlates with executive function improvement after antidepressant therapy, suggesting compensatory plasticity [8].

1.3.2. Differentiating Neurodegenerative Disorders

Voxel-based analyses of multitracer PET reveal distinct patterns:

  • AD: Elevated FDDNP binding in medial temporal, parietal, and frontal lobes; overlaps with PIB (amyloid) and FDG (hypometabolism) signals [9].
  • Frontotemporal Dementia: Isolated medial temporal FDDNP retention with minimal amyloid binding, reflecting tau-predominant pathology [5] [9].

1.3.3. Evaluating Therapeutic Interventions

FDDNP-PET serves as a pharmacodynamic biomarker:

  • In transgenic rats, anti-Aβ antibody administration reduces cerebral FDDNP binding, mirroring decreased plaque burden [3].
  • Naproxen pretreatment reversibly blocks FDDNP cortical uptake in vivo, establishing its utility for assessing amyloid-targeted therapeutics [3] [7].

Table 3: Clinical Applications of FDDNP-PET

ApplicationKey FindingImplication
Early AD detectionElevated medial temporal binding in MCI vs. controls [1]Identifies tau-associated prodromal AD
Differential diagnosisTemporal lobe binding in FTD; global binding in AD [5] [9]Distinguishes tauopathies vs. Aβ-tau copathologies
Treatment monitoringReduced binding after anti-Aβ immunotherapy [3]Quantifies target engagement in clinical trials
Cognitive outcome predictionFrontal binding predicts executive function changes in depression [8]Informs personalized treatment strategies

1.3.4. Technical Considerations

Metabolite studies reveal rapid peripheral degradation of FDDNP into polar [¹⁸F]-labeled fragments (e.g., [¹⁸F]fluoroethanol), which cross the blood-brain barrier and contribute to non-specific background signal [7]. This necessitates kinetic modeling with metabolite correction for accurate quantification.

Properties

CAS Number

590365-47-2

Product Name

Fddnp

IUPAC Name

2-[1-[6-[2-fluoroethyl(methyl)amino]naphthalen-2-yl]ethylidene]propanedinitrile

Molecular Formula

C18H16FN3

Molecular Weight

293.3 g/mol

InChI

InChI=1S/C18H16FN3/c1-13(17(11-20)12-21)14-3-4-16-10-18(22(2)8-7-19)6-5-15(16)9-14/h3-6,9-10H,7-8H2,1-2H3

InChI Key

IAVCEBMLYVGBLA-UHFFFAOYSA-N

SMILES

CC(=C(C#N)C#N)C1=CC2=C(C=C1)C=C(C=C2)N(C)CCF

Synonyms

((18)F)FDDNP
(18F)FDDNP
2-(1-(6-((2-((18)F)fluoroethyl)(methyl)amino)-2-naphthyl)ethylidene)malononitrile
2-(1-(6-((2-fluoroethyl)(methyl)amino)-2-naphthyl)ethylidene)malononitrile

Canonical SMILES

CC(=C(C#N)C#N)C1=CC2=C(C=C1)C=C(C=C2)N(C)CCF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.